molecular formula C11H22N2O3 B3335757 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1353962-98-7

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3335757
CAS No.: 1353962-98-7
M. Wt: 230.30 g/mol
InChI Key: DOMSTDORSJARAX-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-4-5-13(8-9)6-7-14/h9,14H,4-8H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSTDORSJARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137215
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353962-98-7
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The hydroxyethyl group can be introduced through nucleophilic substitution reactions using appropriate hydroxyethylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final esterification reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products:

  • Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
  • Reduction of the ester moiety can produce alcohols.
  • Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses, particularly in the realm of drug formulation and delivery systems.

Drug Development

  • Mechanism of Action : As a carbamate, this compound can influence neurotransmitter systems, particularly those involving acetylcholine. Its structural similarity to acetylcholine esters allows it to act as a reversible inhibitor of acetylcholinesterase, which has implications for treating neurodegenerative diseases such as Alzheimer's.
  • Case Studies : Research has demonstrated that derivatives of pyrrolidine-based carbamates exhibit enhanced bioavailability and stability compared to traditional drugs. For instance, a study showcased the efficacy of modified carbamate structures in improving cognitive function in animal models of Alzheimer's disease .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies indicate that certain carbamate derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Agricultural Applications

Carbamate compounds are widely utilized in agricultural chemistry as pesticides and herbicides due to their effectiveness in pest control.

Pesticide Formulation

  • Efficacy : The pyrrolidine structure enhances the lipophilicity of the compound, allowing for better penetration through plant cuticles and increased efficacy against pests.
  • Research Findings : Field trials have indicated that formulations containing this carbamate exhibit reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Materials Science Applications

The unique properties of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester have led to its exploration in materials science.

Polymer Chemistry

  • Synthesis of Biodegradable Polymers : The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties while maintaining environmental sustainability.
  • Case Studies : Research has shown that polymers synthesized from this carbamate exhibit improved tensile strength and degradation rates compared to traditional petroleum-based plastics .

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Key Insights

Reactivity Trends: The hydroxyethyl group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DCM/MeOH mixtures) compared to its aminoethyl analog, which is more reactive but less stable . Piperidine analogs exhibit slower reaction kinetics in ring-opening reactions due to reduced ring strain compared to pyrrolidine derivatives .

Biological Relevance :

  • The (R)-stereoisomer (Table 1) showed higher affinity for kinase targets in preliminary assays, underscoring the importance of chirality in drug design .
  • Methyl-substituted variants (e.g., [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester) demonstrated improved blood-brain barrier penetration in rodent models .

Commercial Availability :

  • The target compound and its analogs are available from suppliers like Parchem Chemicals and SynChem, Inc., though some stereospecific variants (e.g., 10-F083075) are discontinued .

Biological Activity

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known as tert-butyl (2-hydroxy-1-pyrrolidin-3-yl)carbamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various biological targets, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.3 g/mol
  • CAS Number : 1353977-33-9

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various enzymes and receptors, which can lead to therapeutic effects in different disease models.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The compound has shown promise in:

  • Mechanism of Action : It may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that similar pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

2. Neuroprotective Effects

Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for the treatment of neurodegenerative diseases like Alzheimer's disease.

  • Mechanism of Action : By inhibiting these enzymes, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Case Study : A study highlighted that certain piperidine derivatives improved cognitive performance in animal models by enhancing cholinergic activity .

Detailed Research Findings

The following table summarizes key studies investigating the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; better cytotoxicity than bleomycin.
NeuroprotectionInhibition of AChE and BuChE; improved cognitive function in animal models.
Enzyme InhibitionExhibited dual inhibition properties against cholinesterases; potential for multi-targeted therapy.

Safety and Toxicology

While the biological activity is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data suggest moderate toxicity levels, necessitating further investigation into long-term effects and safe dosage ranges.

Q & A

Q. What are the optimal reaction conditions for synthesizing [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key parameters include:
  • Temperature: Maintain 0–5°C during amine protection steps to prevent side reactions .
  • Solvent Choice: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilic substitution efficiency .
  • Catalysts: Employ coupling agents like HATU or DCC for carbamate bond formation, ensuring >90% yield .
  • Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the pyrrolidine ring conformation, tert-butyl group (δ ~1.4 ppm), and hydroxyethyl chain (δ ~3.5–3.7 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 258.36 g/mol) and detect impurities .
  • Infrared Spectroscopy (IR): Identify carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

Q. How does the hydroxyethyl substituent influence the compound’s solubility and reactivity?

  • Methodological Answer: The hydroxyethyl group enhances:
  • Solubility: Polar protic solvents (e.g., methanol, water) due to hydrogen bonding .
  • Reactivity: Facilitates derivatization (e.g., oxidation to aldehydes or conjugation with bioorthogonal handles like succinimidyl esters) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) at the pyrrolidine ring affect biological activity?

  • Methodological Answer:
  • Enantiomer Synthesis: Use chiral auxiliaries (e.g., (S)- or (R)-BINOL) during ring formation to isolate enantiomers .
  • Biological Assays: Compare IC₅₀ values in enzyme inhibition studies (e.g., HIV-1 protease assays). For example, (S)-enantiomers may show 10-fold higher activity due to optimized binding pockets .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer:
  • Purity Verification: Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
  • Structural Confirmation: Re-examine NMR assignments (e.g., NOESY for stereochemistry) to ensure correct configurations .
  • Standardized Assays: Reproduce results under controlled conditions (pH 7.4, 37°C) to minimize variability .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., Mpro protease). Key interactions include hydrogen bonds with the carbamate oxygen and hydrophobic contacts with the tert-butyl group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer:
  • Prodrug Design: Replace the tert-butyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • ADME Profiling: Use liver microsome assays (human/rat) to measure half-life and identify metabolic hotspots (e.g., hydroxylation at pyrrolidine C-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

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